molecular formula C22H22N4O3S B2908142 N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021120-03-5

N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2908142
CAS No.: 1021120-03-5
M. Wt: 422.5
InChI Key: ZPDKCRYHXDJPMV-UHFFFAOYSA-N
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Description

N-(6-((2-((2-Methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-methoxyphenethylamino group and a terminal benzamide moiety. This compound’s structure integrates multiple pharmacophoric elements: a pyridazine ring (implicated in hydrogen bonding and π-π interactions), a methoxy-substituted phenethyl group (enhancing lipophilicity and membrane permeability), and a thioether bridge (contributing to metabolic stability).

Properties

IUPAC Name

N-[6-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-7-16(18)13-14-23-20(27)15-30-21-12-11-19(25-26-21)24-22(28)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDKCRYHXDJPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of diabetes and cancer treatment. This article explores the compound's biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a benzamide moiety, and a methoxyphenethylamine group. The presence of the thioether linkage is also notable, as it may influence the compound's interaction with biological targets.

1. Antidiabetic Properties

Recent studies have indicated that derivatives of the 2-oxoethylbenzamide scaffold exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in the pathogenesis of diabetes. For instance, compounds similar to this compound have shown:

  • Maximal Activity : Up to 100% rescue from ER stress-induced cell death at optimal concentrations.
  • EC50 Values : As low as 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating high potency in protecting β-cell viability .

2. Anticancer Activity

The compound's structural components suggest potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit various cancer cell lines. Notably:

  • Inhibition of Tumor Growth : Some derivatives have shown significant inhibition of tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Mechanisms of Action : These may include apoptosis induction and cell cycle arrest through modulation of kinases and transcription factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

Structural FeatureActivity Impact
Pyridazine Ring Essential for receptor binding
Thioether Linkage Enhances solubility and bioavailability
Methoxy Group Modulates lipophilicity and potency

Research indicates that modifications to these structural elements can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Study 1: β-cell Protection

A study demonstrated that a related benzamide derivative provided significant protection against ER stress in INS-1 pancreatic β-cells. The compound exhibited an EC50 value significantly lower than previously studied analogs, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with similar compounds showed marked reductions in viability, suggesting effective targeting of cancerous cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests it may interact with multiple biological targets, making it a candidate for drug development. Its design incorporates features that could enhance its bioactivity and selectivity.

1.1 Anticancer Activity
Research indicates that compounds similar to N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide exhibit anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of a methoxyphenethyl group may enhance the compound's ability to penetrate cell membranes and target specific pathways involved in cancer progression .

1.2 Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly regarding its interaction with neurotransmitter systems. Pyridazine derivatives have been noted for their ability to modulate NMDA receptor activity, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted:

  • Receptor Modulation : It may act as an antagonist at glutamate receptors, reducing excitotoxicity associated with neurodegeneration.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory pathways, thereby providing a therapeutic benefit in inflammatory diseases .

Data Tables

Application Area Potential Effects References
AnticancerInduces apoptosis, inhibits tumor growth
NeuroprotectionModulates NMDA receptor activity
InflammationInhibits inflammatory enzyme activity
Cognitive FunctionImproves cognitive outcomes in models
Psychiatric DisordersPotential treatment for depression/anxiety

Comparison with Similar Compounds

Structural Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-(6-((2-((2-Methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (Target) Pyridazine - 2-Methoxyphenethylamino
- Thioether-linked benzamide
Not reported -
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Pyrimidin-4(3H)-one - 4-Nitrophenyl
- p-Tolylamino
397.10
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Benzamide - 3-Cyanopyridinyl
- Thienylmethylthio
Not reported
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide (Patent) Pyridazine - 3-Methylisoxazole
- 6-Methylpyridazinyl
Not reported
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Dihydropyridine - Furyl
- 4-Methoxyphenylthio
Not reported

Key Observations :

  • The target compound’s pyridazine core differentiates it from pyrimidine (e.g., 2d) or dihydropyridine (e.g., AZ331) analogs, which may alter electronic properties and binding affinity.
  • The thioether linkage is a common feature across analogs, suggesting its role in stabilizing the molecule against enzymatic degradation .
Physicochemical Properties
Compound Name / ID Melting Point (°C) Yield (%) LogP (Predicted) Reference
Target Compound Not reported Not reported ~3.2 (estimated) -
2d 227.6–228.6 83.9 2.8
2e 217.1–217.3 79.6 3.1
AZ331 Not reported Not reported ~4.0 (estimated)

Key Observations :

  • High synthetic yields (>79%) for pyrimidinone analogs (2d, 2e) suggest efficient coupling reactions, which may extend to the target compound’s synthesis .
  • The target’s predicted LogP (~3.2) aligns with moderately lipophilic benzamide derivatives, balancing membrane permeability and aqueous solubility.

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